molecular formula C23H26N2O B1201537 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol CAS No. 652-46-0

4-{Bis[4-(dimethylamino)phenyl]methyl}phenol

Cat. No. B1201537
CAS RN: 652-46-0
M. Wt: 346.5 g/mol
InChI Key: ZTXGOUSDKAXJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{bis[4-(dimethylamino)phenyl]methyl}phenol is a tertiary amino compound in which the para positions of the three phenyl rings in triphenylmethane are substituted with two dimethylamino groups and one hydroxy group. It is a member of phenols and a tertiary amino compound. It derives from a hydride of a triphenylmethane.

Scientific Research Applications

Molecular Structures and Complexes

  • The lithium and sodium phenolates of various dimethylaminomethyl phenol derivatives, including compounds related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, have been synthesized and analyzed. These studies revealed insights into their molecular structures in both solution and solid-state, using techniques like NMR spectroscopy and X-ray diffraction (Koten et al., 1993).

Polymorphs and Solvates

  • Research on polymorphs and solvates of isomeric bis-phenols, closely related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, has been conducted. This includes the study of their polymorphs, solvates, and interconversions, providing valuable insights into their structural properties and interactions (Nath & Baruah, 2013).

Schiff Base Ligands and Metal Complexes

  • Schiff base ligands similar to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol have been prepared, and their metal(II) complexes were studied. These complexes show potential for acting as DNA probes and anticancer agents, demonstrating their significant biochemical and medicinal applications (Rani et al., 2020).

Spectroscopic Features

  • The synthesis of butterfly-shaped difluoroboradiaza-s-indacenes with different substituents, including derivatives of 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, has been explored. These compounds exhibit unique optical properties sensitive to environmental factors like pH, offering potential in applications like pH sensing (Bura et al., 2011).

Organometallic Chemistry

  • Studies have been conducted on group 4 metal chemistry using constrained-geometry 2-(indenyl)phenoxide ligation, related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol. These studies contribute to understanding the structural and stereochemical aspects of such organometallic compounds (Turner et al., 2004).

properties

CAS RN

652-46-0

Product Name

4-{Bis[4-(dimethylamino)phenyl]methyl}phenol

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]phenol

InChI

InChI=1S/C23H26N2O/c1-24(2)20-11-5-17(6-12-20)23(19-9-15-22(26)16-10-19)18-7-13-21(14-8-18)25(3)4/h5-16,23,26H,1-4H3

InChI Key

ZTXGOUSDKAXJJB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)O

Other CAS RN

652-46-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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